molecular formula C14H8Cl2F2N2O3 B2573723 [2-(2,4-Difluoroanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate CAS No. 1003966-79-7

[2-(2,4-Difluoroanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate

Cat. No.: B2573723
CAS No.: 1003966-79-7
M. Wt: 361.13
InChI Key: YPXFZJHVRXTDJZ-UHFFFAOYSA-N
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Description

The compound [2-(2,4-difluoroanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate is a synthetic ester derivative combining a 3,6-dichloropyridine-2-carboxylate core with a 2,4-difluoroanilino-substituted oxoethyl moiety. The dichloropyridine group may enhance electron-withdrawing effects, while the 2,4-difluoroanilino moiety could improve binding affinity to enzyme active sites, as seen in related compounds .

Properties

IUPAC Name

[2-(2,4-difluoroanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2F2N2O3/c15-8-2-4-11(16)20-13(8)14(22)23-6-12(21)19-10-3-1-7(17)5-9(10)18/h1-5H,6H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXFZJHVRXTDJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)COC(=O)C2=C(C=CC(=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2,4-Difluoroanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2,4-difluoroaniline, which is then reacted with ethyl oxalyl chloride to form the intermediate 2-(2,4-difluoroanilino)-2-oxoethyl chloride. This intermediate is subsequently reacted with 3,6-dichloropyridine-2-carboxylic acid under basic conditions to yield the final product.

The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and bases such as triethylamine or sodium hydroxide. The reactions are typically carried out at temperatures ranging from room temperature to reflux conditions, depending on the specific step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more robust and scalable reagents and catalysts to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

[2-(2,4-Difluoroanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and various amines. Conditions typically involve polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from 50°C to 100°C.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used in coupling reactions, often in solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines or pyridines, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, [2-(2,4-Difluoroanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various applications, including the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [2-(2,4-Difluoroanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s ability to form hydrogen bonds and van der Waals interactions, increasing its binding affinity.

The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, the compound may inhibit or activate enzymes involved in disease pathways, while in materials science, it may interact with other molecules to form stable complexes.

Comparison with Similar Compounds

Substituent Effects on Kinase Inhibition

Key Findings from Quinazoline-Based Analogs (): While the target compound features a pyridine core, insights from structurally related 4-anilinoquinazolines highlight critical substituent effects:

  • Fluorine Substitution on Aniline Rings: The 2,4-difluoroanilino group in quinazoline derivative 3l demonstrated strong EGFR-TK inhibition (LC₅₀ = 37.66 nM), outperforming mono-fluoro analogs like 3g (LC₅₀ = 70.05 nM). This underscores the importance of multiple fluorine atoms at specific positions for enhanced activity . Bulky substituents (e.g., 4-fluorophenyl at the quinazoline C-6 position in 4l) reduced activity (LC₅₀ = 59.21 nM), suggesting steric hindrance may counteract electronic benefits .

Implications for the Target Compound: The 2,4-difluoroanilino group in the target compound likely contributes to kinase inhibition, though its pyridine core may alter steric and electronic interactions compared to quinazolines.

Dichloropyridine vs. Halogenated Heterocycles

Dichloropyridine Derivatives (): lists salts of 3,6-dichloropyridine-2-carboxylic acid (e.g., with 2-aminoethanol), registered for industrial use. Such derivatives are often employed in agrochemicals and pharmaceuticals due to their stability and reactivity .

Comparison with Dichloroanisic Acid Derivatives: The 3,6-dichloro substitution pattern in the target compound mirrors that in 3,6-dichloro-o-anisic acid (), a herbicide intermediate.

Structural and Functional Data Table

Compound Core Structure Key Substituents EGFR-TK LC₅₀ (nM) Notes
3l Quinazoline 4-(2,4-Difluoroanilino), 6-Bromo 37.66 Near-clinical efficacy
Gefitinib Quinazoline Standard EGFR inhibitor 31.44 Reference compound
Target Compound Pyridine 3,6-Dichloro, 2,4-Difluoroanilino Not reported Structural analogy suggests promise
3,6-Dichloropyridine-2-COO⁻ Pyridine 3,6-Dichloro (salt forms) N/A Industrial use, no bioactivity data

Biological Activity

The compound [2-(2,4-Difluoroanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate is a synthetic derivative with potential biological activity, particularly in the context of cancer treatment. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H10Cl2F2N2O3C_{13}H_{10}Cl_2F_2N_2O_3 with a molecular weight of approximately 335.14 g/mol. The structure features a dichloropyridine moiety and a difluoroaniline component, which are significant for its biological activity.

Research indicates that compounds similar to this compound often function as inhibitors of specific kinases involved in cancer progression. These include:

  • c-Met : A receptor tyrosine kinase implicated in tumor growth and metastasis.
  • VEGFR-2 : A key player in angiogenesis.

Inhibition of these pathways can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Anticancer Properties

In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • IC50 Values : Research shows that certain related compounds have IC50 values as low as 0.11 μM for c-Met and 0.19 μM for VEGFR-2, indicating potent inhibition .

Case Studies

  • Study on Dual Inhibitors : A series of experiments involving related compounds showed that they could effectively inhibit both c-Met and VEGFR-2 pathways, leading to decreased viability in cancer cell lines . This suggests a promising avenue for developing targeted cancer therapies.
  • Molecular Docking Studies : These studies have indicated that the compound interacts with the ATP-binding sites of both c-Met and VEGFR-2, providing insights into its mechanism of action .

Data Tables

Property Value
Molecular FormulaC13H10Cl2F2N2O3C_{13}H_{10}Cl_2F_2N_2O_3
Molecular Weight335.14 g/mol
IC50 (c-Met)0.11 μM
IC50 (VEGFR-2)0.19 μM

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